[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone
Description
The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone is a pyrazole derivative featuring a morpholine moiety at the 3-position of the pyrazole core. Synthesized via a multi-step procedure, it yields a cream-colored solid (63% yield) with a melting point of 170–172 °C . Key structural characteristics include:
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-17(20(27)25-7-9-28-10-8-25)24-26(19)18-6-5-15(22)11-16(18)23/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQOGQIYHGHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular functions and processes.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects.
Biological Activity
The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone, also known as CDMPO, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C17H11Cl3N2O2
- Molecular Weight : 381.64 g/mol
- CAS Number : 162758-35-2
The compound features a pyrazole core substituted with chlorophenyl groups and a morpholino methanone moiety, which contributes to its biological efficacy.
Anti-inflammatory Activity
Research has demonstrated that CDMPO exhibits significant anti-inflammatory effects. In vitro studies indicated that CDMPO inhibits the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the suppression of nuclear factor-kappa B (NF-κB) activation and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Neuroprotective Effects
In vivo studies using models of Parkinson's disease have shown that CDMPO protects dopaminergic neurons from neurotoxic damage. Treatment with CDMPO resulted in reduced glial activation and improved behavioral outcomes in MPTP-induced neurotoxicity models. The compound's ability to mitigate the inflammatory response in the central nervous system suggests its potential as a therapeutic agent for neurodegenerative diseases .
Biological Activity Summary Table
Case Studies
- Neuroinflammation Model : In a study examining LPS-induced neuroinflammation, CDMPO was shown to significantly decrease NO production and improve neuronal survival rates in cultured microglia. The treatment also reduced markers associated with inflammation, suggesting its potential for treating conditions characterized by neuroinflammation .
- Parkinson’s Disease Model : In MPTP-treated mice, prophylactic administration of CDMPO led to a marked decrease in behavioral deficits typically associated with dopaminergic neuron loss. This study highlighted the compound's role in modulating inflammatory pathways that contribute to neuronal damage .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazole-3-carbonyl derivatives often vary in their heterocyclic substituents, significantly impacting biological activity and selectivity. Key examples include:
MJ08 (5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazol-3-ylMethanone)
- Substituent: Piperidinyl group instead of morpholino.
- Activity : Potent CB1 receptor antagonist with inverse agonistic effects .
SR-141716A (Rimonabant)
- Structure : Piperidinyl carboxamide substituent.
- Activity : Classic CB1 antagonist with a Ki of 1.98 nM for CB1 receptors .
- Comparison: The morpholino group in the target compound may reduce CNS exposure due to decreased lipophilicity, offering peripheral selectivity advantages.
Trifluoroacetyl-Piperidinyl Analogs (e.g., Compound 9b)
- Substituent : Trifluoroacetyl-modified piperidine.
- Impact : The electron-withdrawing trifluoroacetyl group alters receptor binding kinetics and metabolic stability .
Pharmacological and Physicochemical Profiles
| Compound | Substituent | Molecular Weight | logP* | CB1 Affinity (Ki) | Key Activity |
|---|---|---|---|---|---|
| Target Compound (Morpholino) | Morpholino | 472.04 | ~5.2† | Not reported | Potential peripheral CB1 antagonism |
| MJ08 (Piperidinyl) | Piperidinyl | ~463.5‡ | ~6.8 | 5.6 nM | Central CB1 inverse agonist |
| SR-141716A (Rimonabant) | Piperidinyl carboxamide | 463.7 | 7.2 | 1.98 nM | Central CB1 antagonist |
| 3-Morpholino-4-(2-Pyridinyl)-1H-Pyrazol-1-ylMethanone | Morpholino + pyridinyl | 334.37 | ~3.5 | N/A | Anticancer candidate |
*Estimated logP values based on substituent contributions.
†Calculated using fragment-based methods.
‡Molecular weight inferred from structural similarity.
Key Observations
- Morpholino vs. Piperidinyl: Morpholino derivatives exhibit lower logP (e.g., ~5.2 vs. ~6.8 for MJ08), suggesting reduced blood-brain barrier penetration. This aligns with strategies to design peripherally selective CB1 antagonists .
- Biological Activity: While MJ08 and SR-141716A target central CB1 receptors, the target compound’s morpholino group may favor peripheral tissues, reducing CNS side effects.
- Therapeutic Potential: highlights pyrazole-triazole hybrids as anticancer agents, suggesting structural flexibility for divergent applications.
Q & A
Q. How can researchers optimize the synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine derivatives to construct the pyrazole core. The morpholine moiety is introduced via nucleophilic substitution or coupling reactions. Key optimizations include:
- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or DMF) and controlled temperatures (60–80°C) to prevent side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final compound with >95% purity .
- Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR are critical for tracking intermediate formation .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and spectrometric methods is essential:
- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm substituent positions and morpholine integration (e.g., δ 3.75–3.92 ppm for morpholine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 472.0355 vs. calculated 472.0357 for C21H18Cl3N3O2) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What experimental assays are used to evaluate cannabinoid CB1 receptor antagonism?
- Methodological Answer : CB1 activity is assessed using:
- Radioligand Binding Assays : Competition studies with [<sup>3</sup>H]SR141716A (a CB1 antagonist) on transfected HEK-293 cells .
- Functional Assays : Measure inhibition of forskolin-induced cAMP production in CB1-expressing cells (EC50 values correlate with inverse agonism) .
- In Vivo Models : Monitor weight reduction in diet-induced obese mice, linking CB1 antagonism to metabolic effects .
Advanced Research Questions
Q. How do enantiomeric differences in this compound impact its pharmacological profile?
- Methodological Answer : Enantiomers (e.g., diastereomers of dihydropyrazole derivatives) show divergent CB1 binding affinities and metabolic stability. Key approaches include:
Q. What experimental strategies address discrepancies between in vitro binding data and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Mitigation strategies:
Q. How can computational modeling guide structural modifications to enhance CB1 selectivity?
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences). Standardization steps:
Q. How can researchers design SAR studies to explore the role of substituents on the pyrazole core?
- Methodological Answer : Systematic SAR involves:
Q. What troubleshooting approaches are recommended for low yields in the final coupling step with morpholine?
- Methodological Answer : Low yields often result from steric hindrance. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
